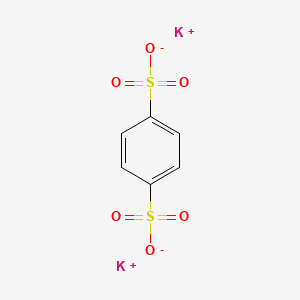

Dipotassium p-benzenedisulfonate

Description

Dipotassium p-benzenedisulfonate (CAS No. 16056-13-6) is an organosulfonate salt with the chemical formula C₆H₄K₂O₆S₂. It consists of a benzene ring substituted with two sulfonate (-SO₃⁻) groups at para positions, neutralized by potassium cations. This compound exhibits high water solubility due to its ionic nature and is commonly utilized in industrial processes, such as chemical synthesis, electroplating, and as a stabilizer or intermediate in specialty applications . Its symmetrical structure contributes to thermal stability and crystalline solid formation, as observed in analogous benzene sulfonate salts .

Properties

Molecular Formula |

C6H4K2O6S2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

dipotassium;benzene-1,4-disulfonate |

InChI |

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |

InChI Key |

OUDPZXBEIAQXME-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium p-benzenedisulfonate can be synthesized through the sulfonation of benzene using chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Sulfonation: Benzene reacts with chlorosulfonic acid (ClSO3H) to form benzene-1,4-disulfonic acid.

Neutralization: The resulting benzene-1,4-disulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-benzenedisulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonate salts.

Substitution: It can undergo electrophilic substitution reactions, where the sulfonate groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds .

Scientific Research Applications

Dipotassium p-benzenedisulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is employed in biochemical assays and as a buffer in biological experiments.

Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of dipotassium p-benzenedisulfonate involves its ability to interact with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In flame retardant applications, it promotes the formation of a stable carbon layer, protecting the underlying material from combustion .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of dipotassium p-benzenedisulfonate, a comparative analysis with structurally or functionally related potassium sulfonates, sulfates, and peroxodisulfates is provided below.

Structural and Functional Group Comparisons

| Compound Name | CAS No. | Key Structural Features | Functional Groups |

|---|---|---|---|

| This compound | 16056-13-6 | Benzene ring with para-sulfonate groups | Two sulfonate (-SO₃⁻), K⁺ ions |

| Potassium 4-chlorobenzenesulfonate | Not provided | Benzene ring with sulfonate and chloro groups | Sulfonate (-SO₃⁻), Cl, K⁺ ions |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 | Naphthalene with sulfonate and hydroxyl groups | Two sulfonate (-SO₃⁻), -OH, K⁺ ions |

| Isopropanolamine Dodecylbenzenesulfonate | Not provided | Dodecyl chain attached to benzene sulfonate | Sulfonate (-SO₃⁻), long alkyl chain |

| Potassium bisulfate | 7646-93-7 | Hydrogen sulfate anion with potassium | Sulfate (-HSO₄⁻), K⁺ ions |

| Potassium persulfate | 7727-21-1 | Peroxodisulfate anion with potassium | Peroxo (-O-O-), sulfate, K⁺ ions |

Key Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.